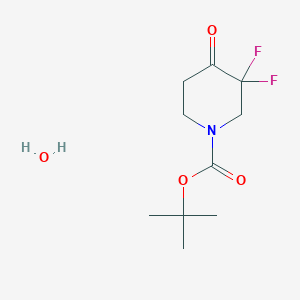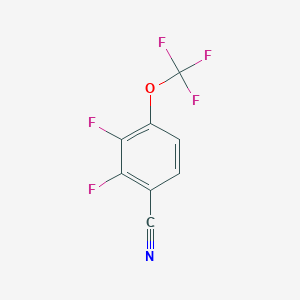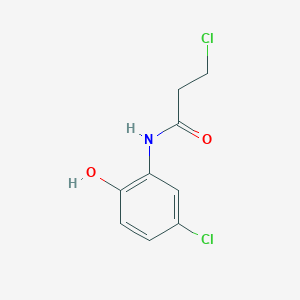
3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Vue d'ensemble
Description
“3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is a solid substance . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide” consists of a propanamide backbone with a chlorine atom on the third carbon and a 5-chloro-2-hydroxyphenyl group attached to the nitrogen atom . The molecular weight of the compound is 234.08 .Applications De Recherche Scientifique
Antinociceptive Properties
Research has explored the synthesis and antinociceptive activity of various propanamide derivatives, including those related to 3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide. These compounds were found to exhibit varying levels of antinociceptive activity, with some showing significant effectiveness in tests compared to standards like dipyrone and aspirin (Önkol et al., 2004).
Herbicidal Activity
Another study synthesized a propanamide compound and examined its crystal structure and herbicidal activity. The findings suggest potential applications of similar compounds in agriculture (Liu et al., 2007).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of certain propanamide derivatives have been investigated. Some of these compounds exhibited excellent antimicrobial activities, indicating potential for pharmaceutical applications (Balaji et al., 2016).
Opioid Receptor Antagonism
Research has identified propanamide derivatives as potent and selective κ opioid receptor antagonists, offering insights into the development of new therapeutic agents in pain management (Carroll et al., 2006).
Antibacterial and Antifungal Properties
Studies on the synthesis of various propanamide derivatives have revealed their effectiveness in antibacterial and antifungal applications. These compounds offer potential for the development of new antimicrobial agents (Baranovskyi et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-3-9(14)12-7-5-6(11)1-2-8(7)13/h1-2,5,13H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFTUKNWLUVYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



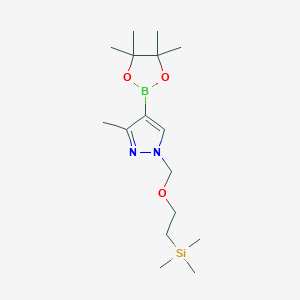
![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
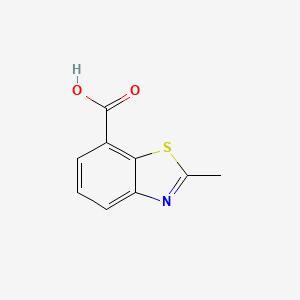
![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
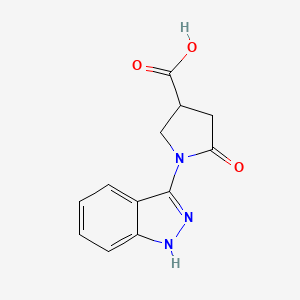
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)
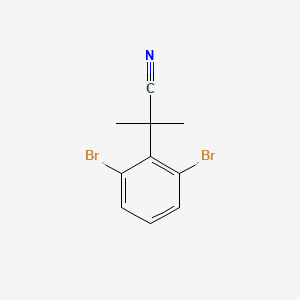
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
